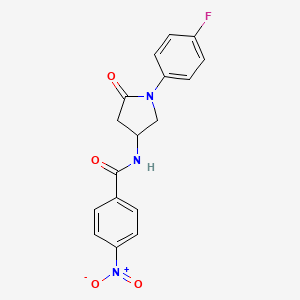

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

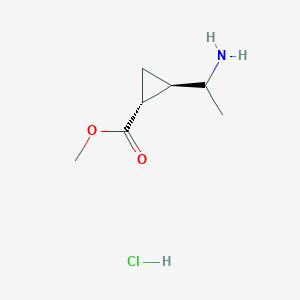

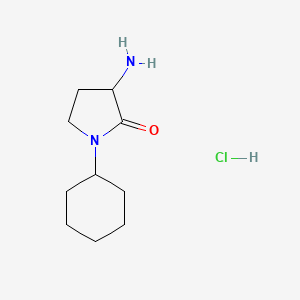

“N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide” is a complex organic compound. It contains a pyrrolidinone ring (a five-membered ring with one nitrogen and one carbonyl group), a 4-fluorophenyl group (a benzene ring with a fluorine atom at the 4-position), and a 4-nitrobenzamide group (a benzene ring with a nitro group at the 4-position and an amide group) .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions . For example, a related compound was synthesized from a commercially available acid via multi-step nucleophilic substitution reaction and ester hydrolysis .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions . The specific reactions would depend on the exact structure of the compound and the reaction conditions.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility, and spectral properties.

Applications De Recherche Scientifique

Radioligand Development for PET Imaging

N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide and its derivatives have been synthesized and studied for their affinity towards σ receptors. These compounds have shown high affinity and selectivity for σ receptors, making them potent radioligands for PET imaging of σ receptors in humans. The synthesis of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide involves a one-step nucleophilic substitution of the 2-nitro precursor with [18F]fluoride, followed by purification with HPLC. Tissue distribution studies in mice revealed high uptake in several organs, and blocking studies with haloperidol in rats indicated selective uptake in haloperidol-sensitive σ sites (Shiue et al., 1997).

Electrochemical and Optical Properties of Derivatives

New electrochromic and fluorescent nitrobenzoyl pyrrole derivatives, such as 4″-nitrobenzoyl (pyrrole-1′-yl)-1-propylate (NPY) and 3″,5″-dinitrobenzoyl (pyrrole-1′-yl)-1-propylate (DNPy), have been synthesized and polymerized. These derivatives exhibit reversible redox processes and electrochromic behavior, with color changes observable during redox state transitions. They also display significant fluorescence, making them useful for various electrochemical and optical applications (Coelho et al., 2014).

Synthesis and Antimycobacterial Activity

A series of novel nitrobenzamide derivatives have been designed and synthesized, displaying significant in vitro antitubercular activity. Some of these derivatives, specifically N-benzyl or N-(pyridine-2-yl)methyl 3,5-dinitrobenzamides, have shown excellent minimum inhibitory concentration (MIC) values, highlighting their potential as antitubercular agents. This discovery opens new avenues for the development of antimycobacterial drugs (Wang et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4/c18-12-3-7-14(8-4-12)20-10-13(9-16(20)22)19-17(23)11-1-5-15(6-2-11)21(24)25/h1-8,13H,9-10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOFWLPKKZPBBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)

![(E)-1-(2-methylallyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2464401.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)

![{2-[(1-Methoxypropan-2-yl)oxy]-4-methylphenyl}methanamine](/img/structure/B2464408.png)